N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide
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Overview
Description
N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a trifluoromethyl group, a phenylethyl group, and a methylsulfonyl group attached to the glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as glycine derivatives, trifluoromethylbenzene, and phenylethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) can be employed.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the trifluoromethyl group would yield difluoromethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N2-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[4-(trifluoromethyl)phenyl]glycinamide: Similar structure but with the trifluoromethyl group in a different position.
N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(difluoromethyl)phenyl]glycinamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)-N-[3-(trifluoromethyl)phenyl]glycinamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
2-[methylsulfonyl(2-phenylethyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3S/c1-27(25,26)23(11-10-14-6-3-2-4-7-14)13-17(24)22-16-9-5-8-15(12-16)18(19,20)21/h2-9,12H,10-11,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXYQUPPYBVLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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